N-(oxolan-2-ylmethyl)acetamide
Description
N-(oxolan-2-ylmethyl)acetamide (CAS 69891-62-9) is an organic compound with the molecular formula C₇H₁₃NO₂, featuring an oxolane (tetrahydrofuran) ring linked to an acetamide group via a methylene bridge. Its structure combines the rigidity of the oxolane ring with the hydrogen-bonding capacity of the acetamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key properties include a molecular weight of 143.18 g/mol and solubility in polar solvents, which enhances its utility in biological assays .
Properties
CAS No. |
69891-62-9 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-5-7-3-2-4-10-7/h7H,2-5H2,1H3,(H,8,9) |
InChI Key |
MUMLMFSJRXOGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(oxolan-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of oxolane-2-carboxylic acid with methylamine, followed by acetylation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and filtration, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted acetamides.
Scientific Research Applications
N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Their Features
The following table summarizes structurally related compounds, their substituents, and functional differences:
Functional Group Impact on Reactivity and Bioactivity
- Chlorine Substitution (2-Chloro analog) : The electron-withdrawing Cl atom increases electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. This modification correlates with a 2–3-fold increase in antifungal activity against Candida albicans compared to the parent compound .
- Amino and Hydrochloride Salt (2-Amino analog): Protonation of the amino group enhances solubility (up to 45 mg/mL in water), making it suitable for intravenous formulations. The hydrochloride salt also stabilizes the compound against oxidative degradation .
- Heterocyclic Backbones (Thienopyrimidine, Pyridazine): Compounds like those in and exhibit extended π-conjugation, improving binding to DNA and enzymes. For example, the thienopyrimidine derivative shows an IC₅₀ of 1.2 µM in breast cancer cell lines, attributed to intercalation and topoisomerase inhibition .
- Bulkier Aromatic Substituents (Dimethylphenyl, Bromophenyl) : These groups introduce steric hindrance, reducing off-target interactions. The dimethylphenyl analog in demonstrates 90% selectivity for EGFR over HER2 in kinase assays.
Solubility and Bioavailability Trends
- Oxolane vs. Azepane Rings : Replacing oxolane with azepane (a seven-membered ring) in analogs like N-[(azepan-2-yl)methyl]acetamide increases membrane permeability due to reduced ring strain, enhancing blood-brain barrier penetration .
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl-containing compounds (e.g., ) exhibit reversible thiol-disulfide exchange, useful in prodrug design. In contrast, sulfonyl derivatives (e.g., ) show irreversible binding, favoring enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
